O-Benzyl O-ethyl phenylphosphonothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60051-30-1 |
|---|---|
Molecular Formula |
C15H17O2PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethoxy-phenyl-phenylmethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-2-16-18(19,15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
UCUZQPLQBFKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for O Benzyl O Ethyl Phenylphosphonothioate
Strategies for Carbon-Phosphorus and Phosphorus-Sulfur Bond Formation
The assembly of the O-Benzyl O-ethyl phenylphosphonothioate framework relies on the strategic formation of its key linkages. The carbon-phosphorus bond establishes the phenyl group's connection to the phosphorus center, while the phosphorus-sulfur bond introduces the thioate moiety.
Carbon-Phosphorus Bond Formation: The creation of the C–P bond in aryl phosphonates typically involves methods that couple a phosphorus-containing species with an aryl precursor. nih.gov Established strategies often utilize pre-functionalized starting materials such as organolithium or Grignard reagents, aryl (pseudo)halides, or boronic acids. nih.gov These methods, while effective, can be limited by the availability and stability of the necessary starting materials. nih.gov
Phosphorus-Sulfur Bond Formation: The formation of the P–S bond is a critical step in synthesizing phosphonothioates. A variety of methods have been developed to achieve this transformation. researchgate.netresearchgate.net Common approaches include:
Sulfurization of H-phosphonates: H-phosphonate diesters can be reacted with elemental sulfur, often in the presence of a base, to form the corresponding phosphorothioate (B77711). nih.gov This method is widely used in oligonucleotide synthesis. nih.gov
Coupling of P(O)-H Compounds with Thiols or Disulfides: Direct coupling reactions between species containing a P(O)-H moiety (such as H-phosphonates or H-phosphinates) and thiols or disulfides provide a direct route to the P-S bond. organic-chemistry.orgresearchgate.net These reactions can be promoted by catalysts or proceed under metal-free conditions. organic-chemistry.orgmdpi.com
Nucleophilic Substitution: Reactions involving phosphorus halides, such as phosphonic dichlorides, with sulfur nucleophiles can effectively form the P-S bond. researchgate.net
Metal- and Solvent-Free Reaction Protocols
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For phosphonothioates, this has led to the development of protocols that operate without the need for metal catalysts or organic solvents, offering a greener alternative to traditional approaches. mdpi.com
A powerful and efficient metal-free method involves the direct coupling of disulfides with various H-phosphinyl, or HP(O), species, such as diarylphosphine oxides, phosphinates, and dialkylphosphites. mdpi.com This approach has been successfully applied to the synthesis of phosphinothioates, phosphorothioates, and phosphonothioates, including S-Benzyl O-ethyl phenylphosphonothioate. mdpi.com
The reaction proceeds by mixing the disulfide with the HP(O) compound at room temperature or with gentle heating. mdpi.com This method is notable for its operational simplicity and for avoiding the use of catalysts and oxidants. researchgate.netmdpi.com The direct attachment of the disulfide to the HP(O) species represents a highly atom-economical route to the formation of the P-S bond. mdpi.com
The metal- and solvent-free direct coupling method exhibits a broad substrate scope with good to excellent yields. mdpi.com The reaction conditions can be optimized to suit different substrates. For instance, while many reactions proceed efficiently at room temperature within a few hours, some substrates may require moderate heating (50–70 °C) to achieve optimal conversion. mdpi.com
The scope of the disulfide coupling partners is extensive. Both diaryl and dialkyl disulfides can be effectively transformed into the corresponding phosphinothioates. mdpi.com The electronic properties of substituents on diaryl disulfides have been shown to have minimal impact on the transformation. mdpi.com Similarly, a wide variety of HP(O) species are well-tolerated. Diarylphosphine oxides with electron-donating or electron-withdrawing groups, as well as various phosphinates and dialkylphosphites, have been successfully employed. mdpi.com
The synthesis of S-Benzyl O-ethyl phenylphosphonothioate has been reported using this methodology, resulting in a 54% yield as an oily liquid. mdpi.com
| HP(O) Substrate | Disulfide Substrate | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diphenylphosphine oxide | Diphenyl disulfide | Phosphinothioate | rt, 3 h | 97 | mdpi.com |
| Di(p-tolyl)phosphine oxide | Diphenyl disulfide | Phosphinothioate | rt, 3 h | 75 | mdpi.com |
| Di(4-bromophenyl)phosphine oxide | Diphenyl disulfide | Phosphinothioate | 50 °C, 10 min | 99 | mdpi.com |
| Ethyl phenylphosphinate | Diphenyl disulfide | Phosphonothioate | 70 °C, 1 h | 85 | mdpi.com |
| Diethylphosphite | Diphenyl disulfide | Phosphorothioate | 70 °C, 7 h | 63 | mdpi.com |
| Diphenylphosphine oxide | Dibenzyl disulfide | Phosphinothioate | rt, 3 h | 98 | mdpi.com |
| O-ethyl phenylphosphonite (precursor) | Dibenzyl disulfide | This compound | Not specified | 54 | mdpi.com |
Traditional Synthetic Approaches Involving Halide Precursors
Conventional methods for synthesizing phosphonothioates frequently rely on the use of halide precursors, such as phosphonic dichlorides or phosphorochloridates. researchgate.netucc.ie These approaches typically involve the nucleophilic substitution of a chloride atom on the phosphorus center.
One established route is the reaction of a phosphonic dichloride, like ethyl phosphonic dichloride, with a sulfur nucleophile, such as a mercaptan in the presence of a base. ucc.ie This stepwise substitution allows for the introduction of the sulfur-containing moiety.
Another example is the "mixed anhydride method," which has been used to synthesize optically active O-aryl O-ethyl phenylphosphonothionates. nih.gov This process involves reacting O-ethyl phenylphosphonothioic acid with a phosphorochloridate (e.g., O,O-diethyl phosphorochloridate) to form a mixed anhydride intermediate. nih.gov This reactive intermediate is then treated with a sodium phenoxide to yield the final product. nih.gov While this specific example yields the thionate isomer, the principle of using a halide precursor to activate the phosphorus center is a cornerstone of traditional organophosphorus synthesis.
Catalytic Systems in Synthesis
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of reactions for synthesizing phosphonothioates. Various transition metal catalysts have been employed to facilitate the formation of the crucial P-S bond. researchgate.netorganic-chemistry.org
Palladium Catalysis: Palladium complexes have been shown to catalyze the dehydrogenative phosphorylation, coupling various thiols with H-phosphonates and other HP(O) compounds to provide phosphorothioates. organic-chemistry.org
Copper Catalysis: Copper(I) iodide (CuI) is an effective catalyst for the coupling of thiols with H-phosphonates in the presence of a base like triethylamine. organic-chemistry.orgresearchgate.net Copper catalysis also enables multicomponent reactions for the synthesis of S-aryl phosphorothioates from diaryliodonium salts, elemental sulfur, and HP(O) compounds. organic-chemistry.org
Nickel Catalysis: Nickel(II) acetate (B1210297) (Ni(OAc)₂) can be used to catalyze the oxidative coupling of thiols and phosphonates, although its efficiency can be dramatically promoted by the addition of non-redox-active metal ions like Y³⁺. organic-chemistry.org
Other Catalytic Systems: Simpler catalytic systems, such as sodium bromide (NaBr), have been used to catalyze the coupling of Bunte salts with phosphonates in the presence of an acid and hydrogen peroxide. organic-chemistry.org
While catalytic systems involving metal-organic frameworks (MOFs) are of growing interest in many areas of organic synthesis, their specific application to the synthesis of this compound has not been extensively reported in the reviewed literature. This remains a potential area for future investigation.
Chemical Reactivity and Mechanistic Studies of O Benzyl O Ethyl Phenylphosphonothioate
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the phosphorus atom is the primary pathway for the degradation of O-Benzyl O-ethyl phenylphosphonothioate. These reactions involve the attack of a nucleophile on the electrophilic phosphorus center, leading to the cleavage of one of the ester linkages. The nature of the nucleophile, the solvent, and the presence of catalysts can significantly influence the reaction rate and the specific mechanism.
Hydrolysis, the reaction with water, is a key degradation pathway for phosphonothioates in aqueous environments. The mechanism of hydrolysis can proceed through different pathways, influenced by factors such as pH. Generally, the hydrolysis of organophosphorus esters can be catalyzed by both acids and bases.
Under neutral or acidic conditions, the reaction is typically slow. Acid catalysis involves the protonation of the thiono-sulfur or an ester oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. Base-catalyzed hydrolysis, on the other hand, is generally much faster and involves the direct attack of a hydroxide (B78521) ion on the phosphorus center.
While P-O bond cleavage is a common pathway in the hydrolysis of many organophosphate esters, the presence of the thiono-sulfur (P=S) in this compound introduces the possibility of P-S bond cleavage, although this is generally less common in hydrolysis reactions of thionates (P=S) compared to their oxon (P=O) analogs. However, in some enzymatic or specific catalytic reactions, cleavage of the P-S bond in related phosphorothiolate (B1257650) esters (containing a P-S-C linkage) has been observed. For this compound, hydrolysis primarily proceeds through P-O bond cleavage.
The hydrolysis of this compound results in the cleavage of the P-O-benzyl or P-O-ethyl ester bonds. Studies on the closely related compound S-benzyl O-ethyl phenylphosphonothiolate have identified several hydrolysis products that are also expected from the hydrolysis of this compound. These products indicate cleavage of both the P-O-alkyl/aryl and P-S-alkyl bonds in the case of the thiolates. For this compound, the primary hydrolysis products would result from the cleavage of the P-O-C linkages.
The expected hydrolysis products are:
Phenylphosphonic acid : Resulting from the cleavage of both the O-benzyl and O-ethyl ester bonds.
O-ethyl hydrogen phenylphosphonate (B1237145) : Formed by the cleavage of the O-benzyl ester bond.
O-ethyl hydrogen phenylphosphonothioate : Another potential product depending on the specific cleavage pathway.
Benzyl (B1604629) alcohol : Released upon the cleavage of the P-O-benzyl bond.
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Phenylphosphonic acid | C6H7O3P | Cleavage of both O-benzyl and O-ethyl ester bonds |
| O-ethyl hydrogen phenylphosphonate | C8H11O3P | Cleavage of the O-benzyl ester bond |
| O-ethyl hydrogen phenylphosphonothioate | C8H11O2PS | Partial hydrolysis, cleavage of one ester bond |
| Benzyl alcohol | C7H8O | Cleavage of the P-O-benzyl bond |
Alcoholysis is a process similar to hydrolysis, where an alcohol molecule acts as the nucleophile instead of water. This reaction is particularly relevant in non-aqueous environments or in the presence of high concentrations of alcohols. The mechanism of alcoholysis is analogous to that of hydrolysis and can also be catalyzed by acids or bases.
In a base-catalyzed alcoholysis, an alkoxide ion (RO⁻), a much stronger nucleophile than an alcohol molecule, attacks the phosphorus center. This leads to the displacement of one of the existing alkoxy or aryloxy groups and the formation of a new phosphonothioate ester. The rate of alcoholysis is dependent on the nucleophilicity of the attacking alkoxide and the nature of the leaving group.
The rate and mechanism of nucleophilic substitution at the phosphorus center of this compound are highly dependent on the nature of the attacking nucleophile.
Hydroxide Ion (OH⁻) : As a strong nucleophile, the hydroxide ion is highly effective in promoting the hydrolysis of phosphonothioates, especially under alkaline conditions. The reaction typically follows a second-order kinetic model, being first order in both the phosphonothioate and the hydroxide ion. The attack of the hydroxide ion on the phosphorus atom leads to the formation of a pentacoordinate intermediate or transition state, which then breaks down to give the products.
Alkoxides (RO⁻) : Alkoxides are even stronger nucleophiles than the hydroxide ion and readily react with phosphonothioates. The reaction with alkoxides results in transesterification, where the alkoxy group of the nucleophile replaces one of the ester groups on the phosphorus atom. The reactivity of different alkoxides generally follows their basicity and steric accessibility.
| Nucleophile | Relative Reactivity | Reaction Type |
|---|---|---|
| Hydroxide Ion (OH⁻) | High | Hydrolysis |
| Alkoxides (RO⁻) | Very High | Alcoholysis/Transesterification |
| Water (H₂O) | Low | Neutral Hydrolysis |
| Alcohols (ROH) | Very Low | Neutral Alcoholysis |
The rate of nucleophilic substitution reactions of this compound can be significantly enhanced by various catalysts.
Acid Catalysis : Protonic acids can catalyze hydrolysis and alcoholysis by protonating the P=S group or an ester oxygen, thereby increasing the electrophilicity of the phosphorus atom. This facilitates the attack by weak nucleophiles like water or alcohols.
Base Catalysis : General base catalysis can occur where a base other than hydroxide or alkoxide facilitates the reaction by deprotonating the attacking nucleophile (e.g., water or alcohol), thus increasing its nucleophilicity.
Metal Ion Catalysis : Metal ions can act as Lewis acids, coordinating to the thiono-sulfur or an ester oxygen atom. This coordination polarizes the P-O or P-S bond, making the phosphorus atom more susceptible to nucleophilic attack. The effectiveness of the metal ion catalyst depends on its charge density and its ability to coordinate with the phosphonothioate. Divalent and trivalent metal ions are often effective catalysts for the hydrolysis of organophosphorus esters.
Micellar Catalysis : The rate of hydrolysis of phosphonothioates can be significantly affected by the presence of micelles. Micelles are aggregates of surfactant molecules that can provide a microenvironment that is different from the bulk solution. They can concentrate both the phosphonothioate and the nucleophile, leading to an increase in the reaction rate. The nature of the surfactant (cationic, anionic, or non-ionic) can influence the catalytic effect. Cationic micelles, for instance, can stabilize the negatively charged transition state of the alkaline hydrolysis, thereby accelerating the reaction.
Catalytic Effects on Reactivity
Isomerization Processes
A key chemical transformation for this compound (a thiolate isomer, with a P-S-C linkage) is its isomerization to the corresponding thionate isomer, O-Benzyl O-ethyl phenylphosphonothionate (which contains a P=S bond). nih.gov This type of rearrangement, known as Thiono-Thiolo rearrangement, is a common process for organothiophosphorus compounds and can be initiated by factors such as heat or ultraviolet radiation. nih.gov In studies involving the photodecomposition of this compound in n-hexane, this isomerization was observed as one of the primary initial steps. nih.gov
Oxidation Reactions
Following isomerization, the resulting thionate compound, O-Benzyl O-ethyl phenylphosphonothionate, is susceptible to oxidation. This process involves the conversion of the phosphonothionate (P=S) to its corresponding oxygen analogue, a phosphonate (B1237965) (P=O). nih.gov Specifically, O-Benzyl O-ethyl phenylphosphonothionate is gradually oxidized to form O-Benzyl O-ethyl phenylphosphonate. nih.gov This conversion is a critical step in the environmental transformation and metabolic pathways of many organothiophosphorus compounds. The oxygen analogues are often more potent inhibitors of acetylcholinesterase. wikipedia.org
Table 2: Key Transformation Products of this compound
| Initial Reactant | Reaction Type | Key Product |
|---|---|---|
| This compound | Isomerization | O-Benzyl O-ethyl phenylphosphonothionate |
| O-Benzyl O-ethyl phenylphosphonothionate | Oxidation | O-Benzyl O-ethyl phenylphosphonate |
Based on photodecomposition studies. nih.gov
Beyond the primary oxidation to the phosphonate analogue, this compound can undergo further degradation through various oxidative pathways. These processes often involve the cleavage of the molecule's ester or thioester bonds. While direct studies on this specific compound are limited, the metabolic pathways of related compounds like EPN (O-ethyl O-p-nitrophenyl phenylphosphonothioate) offer a model for potential detoxification routes. wikipedia.org
Hydrolysis of the ester linkages can lead to the formation of simpler, more water-soluble compounds. Potential hydrolysis and oxidative degradation products for this compound could include O-ethyl hydrogen phenylphosphonothioate, phenylphosphonic acid, O-ethyl hydrogen phenylphosphonate, and benzyl alcohol. nih.gov These pathways represent a form of detoxification, as they break down the parent compound into less complex and often less toxic molecules.
Radical-Induced Reactions
Research into the radical-induced reactions of this compound has primarily been explored in the context of photodecomposition studies of its thiolate isomer, S-benzyl O-ethyl phenylphosphonothiolate (Inezin). nih.gov Under ultraviolet (UV) irradiation, Inezin undergoes significant chemical transformations, one of which is its isomerization to this compound. nih.gov
Once formed, this compound is subjected to further radical-induced reactions. Specifically, it undergoes a gradual oxidation to its oxygen analogue, O-benzyl O-ethyl phenylphosphate. nih.gov This conversion from a thionate to an oxonate is a characteristic reaction for organophosphorus compounds containing a P=S bond when exposed to oxidative conditions, which can be initiated by UV light. The study noted that this compound was relatively stable under UV light compared to its S-benzyl isomer, but the oxidation to the phosphate (B84403) analogue was a clear degradation pathway. nih.gov
The initial photodecomposition of the parent isomer, Inezin, also involves the cleavage of the P-S bond, leading to the formation of O-ethyl phenylphosphinate and dibenzyl disulfide. nih.gov The latter is then rapidly degraded to sulfuric acid and benzoic acid. nih.gov These parallel radical-induced pathways highlight the complex chemistry initiated by UV irradiation on this group of compounds.
The key radical-induced reaction involving this compound is summarized in the table below.
| Reactant | Reaction Conditions | Key Product |
| This compound | Ultraviolet (UV) irradiation in n-hexane | O-Benzyl O-ethyl phenylphosphate |
Degradation and Environmental Transformation Pathways of O Benzyl O Ethyl Phenylphosphonothioate
Photolytic Degradation Mechanisms
Under the influence of ultraviolet (UV) irradiation, O-Benzyl O-ethyl phenylphosphonothioate undergoes significant chemical transformation. The photodecomposition process is complex, involving multiple competing reaction pathways that lead to a variety of degradation products. tandfonline.com
The primary photodecomposition of this compound when exposed to UV light in an organic solvent like n-hexane proceeds via two main initial pathways. tandfonline.com These pathways are initiated by the absorption of UV energy, leading to the excitation of the molecule and subsequent bond cleavage or rearrangement. nih.gov The principal reactions observed are the cleavage of the phosphorus-sulfur (P-S) bond and isomerization of the molecule. tandfonline.com
A significant pathway in the photolytic degradation of this compound is the homolytic cleavage of the P-S bond. tandfonline.com This bond is susceptible to scission upon UV irradiation, which is a common degradation route for organophosphorus compounds containing a thioester linkage. nih.govjircas.go.jp This cleavage results in the formation of two primary fragments, which then undergo further reactions. tandfonline.com
The homolytic cleavage of the P-S bond inherently produces radical species. nih.gov While the primary study on this compound does not explicitly detail the radical intermediates, the photolysis of similar organophosphorus pesticides is known to generate corresponding radicals. jircas.go.jp For this compound, the P-S bond scission would yield a phenylphosphinoyl radical and a benzylthio radical (C6H5CH2S•). These highly reactive species can then participate in a variety of subsequent reactions, such as abstracting hydrogen from solvents or other molecules, or combining with other radicals. jircas.go.jp The formation of dibenzyl disulfide is a direct consequence of the dimerization of two benzylthio radicals. tandfonline.com
The investigation into the photodecomposition of this compound has identified several key products. These products arise from the initial P-S bond cleavage and subsequent secondary reactions. tandfonline.com
The major identified photoreaction products include:
O-ethyl phenylphosphinate: Formed following the cleavage of the P-S bond. tandfonline.com
Dibenzyl disulfide: Results from the dimerization of the benzylthio radicals produced after P-S bond scission. This product is itself subject to further degradation. tandfonline.com
Sulfuric acid and Benzoic acid: These are formed from the rapid degradation and oxidation of dibenzyl disulfide, proceeding through a toluene-α-sulfonic acid intermediate. tandfonline.com
The following table summarizes the key photoreaction products and their immediate precursors.
| Photoreaction Product | Immediate Precursor(s) |
| O-ethyl phenylphosphinate | This compound (via P-S cleavage) |
| Dibenzyl disulfide | Benzylthio radicals (via dimerization) |
| Toluene-α-sulfonic acid | Dibenzyl disulfide (via oxidation) |
| Sulfuric acid | Toluene-α-sulfonic acid (via oxidation) |
| Benzoic acid | Toluene-α-sulfonic acid (via oxidation) |
Concurrent with the P-S bond cleavage, another primary photolytic pathway is the isomerization of the initial thiol ester to its thionate isomer, O-benzyl O-ethyl phenylphosphonothionate. tandfonline.com This thiono-thiol rearrangement is a known photoreaction for some organophosphorus pesticides. Following this isomerization, the newly formed thionate compound undergoes gradual oxidation to its oxygen analogue, O-benzyl O-ethyl phenylphosphate. It was noted that the isomerization product and its subsequent oxidation product were more stable under UV light compared to the parent compound. tandfonline.com
Hydrolytic Degradation in Environmental Contexts
Hydrolysis is another critical pathway for the degradation of phosphonothioate esters in aqueous environments. acs.orgmdpi.com For this compound, hydrolysis involves the cleavage of the P-S or P-O bonds, with the specific products depending on the pH of the surrounding medium. tandfonline.comacs.org
Under neutral or alkaline conditions, the hydrolysis of similar phenylphosphonothioates predominantly involves nucleophilic attack at the phosphorus atom, leading to the cleavage of the P-S bond. acs.orgacs.org This yields O-ethyl hydrogen phenylphosphonothioate and benzyl (B1604629) alcohol. However, cleavage of the P-O bond can also occur, though often to a lesser extent. acs.org Studies on the parent compound have identified several hydrolysis products, indicating that multiple cleavage sites are active. tandfonline.com
The identified hydrolysis products include:
Phenylphosphonic acid
O-ethyl hydrogen phenylphosphonate (B1237145)
O-ethyl hydrogen phenylphosphonothioate
Benzyl alcohol
The presence of these compounds suggests that hydrolysis proceeds through the cleavage of both the P-S (thioester) and P-O-C (ester) linkages. tandfonline.com The rate and dominant pathway of hydrolysis in natural waters can be influenced by factors such as pH, temperature, and the presence of metal ions or microbial activity. researchgate.net
Redox Reactions in Environmental Transformation
The primary redox reaction influencing the environmental transformation of this compound is oxidative desulfuration. This process involves the conversion of the phosphonothioate (P=S) to its corresponding phosphate (B84403) or "oxon" analogue (P=O).
Research on the photochemical transformation of its isomer, S-benzyl O-ethyl phenylphosphonothiolate, demonstrates this pathway clearly. One of the main steps in the photodecomposition of the thioloisomer is its isomerization to the thionate form, this compound. nih.gov Following this isomerization, the compound is gradually oxidized to its oxygen analogue, O-benzyl O-ethyl phenylphosphate. nih.gov This conversion from the P=S to the P=O bond is a critical activation step, as the oxon analogues of organophosphorus pesticides are often more potent inhibitors of acetylcholinesterase.
This oxidative process is a common fate for organophosphorus compounds containing a thiono group. The reaction involves the substitution of the sulfur atom with an oxygen atom, a transformation that can be mediated by photochemical processes, as well as by biological systems (e.g., cytochrome P450 monooxygenases in microorganisms and higher organisms).
Table 1: Redox Transformation of this compound
| Precursor Compound | Transformation Process | Product |
|---|
Mechanisms of Degradation in Various Environmental Matrices
The degradation of this compound in the environment proceeds through several mechanisms, primarily driven by light (photolysis), water (hydrolysis), and microbial activity. The specific pathway and rate of degradation are highly dependent on the environmental matrix (e.g., water, soil, air) and conditions.
Photolysis in Aqueous and Terrestrial Environments
Photodegradation is a significant abiotic transformation pathway for pesticides. jircas.go.jp For this compound, this process is initiated by the absorption of ultraviolet (UV) radiation. As observed in studies of its isomer, UV irradiation can lead to the formation of the thionate compound, which is then subject to further transformation. nih.gov The key photolytic transformations include:
Isomerization: The thioloisomer rearranges to the more stable thionate form (this compound). nih.gov
Oxidation: As detailed in section 4.3, the thionate is oxidized to its oxon analogue, O-benzyl O-ethyl phenylphosphate. nih.gov
Bond Cleavage: Photolysis can also induce the cleavage of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds, leading to a variety of degradation products. nih.gov
Hydrolysis
Hydrolysis is a primary mechanism for the degradation of many organophosphorus pesticides in aqueous environments and moist soils. coastalwiki.org The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus center, leading to the cleavage of ester or thioester bonds. The rate of hydrolysis is significantly influenced by pH and temperature. mdpi.com
Table 2: Potential Hydrolysis Degradation Products
| Degradation Product | Chemical Formula |
|---|---|
| Phenylphosphonic acid | C₆H₇O₃P |
| O-ethyl hydrogen phenylphosphonate | C₈H₁₁O₃P |
| O-ethyl hydrogen phenylphosphonothioate | C₈H₁₁O₂PS |
| Benzyl alcohol | C₇H₈O |
Data derived from hydrolysis studies of the related compound S-benzyl O-ethyl phenylphosphonothiolate. nih.gov
Microbial Degradation in Soil
In soil environments, microbial degradation is a crucial pathway for the dissipation of organophosphorus compounds. alanplewis.com Soil microorganisms possess a diverse range of enzymes, such as hydrolases and oxidases, that can metabolize these pesticides, often using them as a source of carbon, phosphorus, or energy. The rate and extent of microbial degradation depend on factors like soil type, organic matter content, moisture, temperature, and the composition of the microbial community. purdue.edu
The primary microbial degradation mechanisms for phosphonothioates include:
Hydrolysis: Microbially-mediated hydrolysis of the ester linkages is a common initial step.
Oxidation: Microorganisms can carry out the oxidative desulfuration of the P=S group to a P=O group, similar to the photochemical pathway. wikipedia.org
The persistence of phenylphosphonothioates like EPN and leptophos (B1674750) in soil has been shown to be significant, indicating that while microbial degradation occurs, it may proceed at a slow rate for certain compounds within this class. nih.gov
Enzymatic Interactions and Biotransformation of O Benzyl O Ethyl Phenylphosphonothioate
Microbial Metabolism
The biotransformation of O-Benzyl O-ethyl phenylphosphonothioate, an organophosphorus fungicide, is a critical area of study for understanding its environmental fate and the mechanisms by which microorganisms derive nutrients from such compounds. Both fungi and bacteria have demonstrated capabilities to metabolize this and related phosphonate (B1237965) compounds through various enzymatic pathways.
The rice blast fungus, Pyricularia oryzae, has been a key organism in studying the metabolism of this compound (also known as Inezin®). Mycelial cells of this fungus are capable of metabolizing the fungicide through several identified pathways, involving the cleavage of the phosphorus-sulfur-carbon (P-S-C) linkage and subsequent transformations of the resulting moieties. jst.go.jp
Studies utilizing gas-liquid chromatography have successfully identified the primary metabolites resulting from the action of Pyricularia oryzae on this compound. The primary metabolic step involves the cleavage of the P-S bond, leading to the formation of phosphorus-containing acids. The two main metabolites identified are O-ethyl hydrogen phenylphosphonothioate and its oxygen analog, ethyl hydrogen phenylphosphonate (B1237145). jst.go.jp
Table 1: Key Microbial Metabolites of this compound Identified in Pyricularia oryzae
| Metabolite Name | Chemical Formula |
|---|---|
| O-ethyl hydrogen phenylphosphonothioate | C₈H₁₁O₂PS |
Following the initial cleavage, the released benzyl (B1604629) or benzylthio group undergoes further extensive biotransformation. By labeling the benzene (B151609) ring of the benzyl group with Carbon-14, researchers have traced its metabolic fate. The transformations indicate that the fungus employs detoxification pathways that modify the benzyl group into various compounds. jst.go.jp These metabolites include dibenzyl disulfide, which likely forms from the dimerization of the benzylthio radical, and a series of oxidative products such as benzyl alcohol, toluene-α-sulfonic acid, and ultimately, benzoic acid. jst.go.jpnih.gov
Table 2: Biotransformation Products of the Benzyl Moiety from this compound by Pyricularia oryzae
| Metabolite Name | Chemical Class |
|---|---|
| Dibenzyl disulfide | Organosulfur Compound |
| Benzyl alcohol | Alcohol |
| Toluene-α-sulfonic acid | Sulfonic Acid |
In addition to cleavage and oxidation, Pyricularia oryzae demonstrates the ability to perform regioselective hydroxylation on the parent compound. A portion of the this compound molecule is hydroxylated specifically at the meta-position (m-position) of the benzene ring of the benzyl radical. jst.go.jp Notably, hydroxylation at the ortho- (o-) or para- (p-) positions was not observed, indicating a specific enzymatic mechanism controlling the site of modification. jst.go.jp Research has also shown no significant metabolic differences between fungicide-susceptible and resistant clones of the fungus. jst.go.jp
While fungi metabolize this compound by targeting the P-S-C linkage, bacteria have evolved distinct pathways for the degradation of the highly stable carbon-phosphorus (C-P) bond found in related alkylphosphonate compounds. uni-konstanz.dehawaii.edu This is particularly significant as the C-P bond is resistant to chemical hydrolysis and photolysis. hawaii.edu
Bacteria such as Pseudomonas testosteroni can utilize simple, aliphatic alkylphosphonates as a sole source of phosphorus. uni-konstanz.dehawaii.edu The metabolic process begins with the enzymatic release of the alkoxy group as an alcohol, followed by the aerobic cleavage of the C-P bond. This cleavage yields the corresponding alkane and inorganic phosphate (B84403), which the bacterium can then assimilate. uni-konstanz.dehawaii.edu For instance, the degradation of methylphosphonate (B1257008) produces methane, and ethylphosphonate yields ethane. hawaii.edu This represents a novel biochemical reaction for alkane formation and a complete mineralization pathway for these organophosphorus compounds into natural products. uni-konstanz.dehawaii.edu
In other bacteria, like Escherichia coli, the C-P lyase pathway is responsible for breaking down a broad range of phosphonates. nih.govnih.gov This complex enzymatic machinery, encoded by the phn gene cluster, is thought to involve a radical-based mechanism to cleave the C-P bond, allowing the organism to access phosphorus under phosphate-starvation conditions. nih.govnih.gov
Metabolism by Fungi (e.g., Pyricularia oryzae)
Enzymatic Oxidation
The enzymatic oxidation of phosphonothioates, which involves the conversion of the P=S bond to a P=O bond, is a critical activation step that can significantly alter the compound's biological activity. While direct studies on this compound are limited, research on analogous compounds like O-Ethyl O-p-Nitrophenyl phenylphosphonothioate (EPN) provides insight into this process.
In rat liver microsomes, the oxidation of EPN to its oxygen analog, EPNoxon, is an enzymatic reaction enhanced by the presence of NAD. jst.go.jp The process is catalyzed by the cytochrome P-450-coupled monooxygenase system. jst.go.jp NAD is first reduced to NADH by microsomal dehydrogenases, and NADH then acts as a cofactor for the monooxygenase that facilitates the oxidative desulfuration of the parent compound. jst.go.jp This conversion is a key step in the bioactivation of many organophosphorus thiono-compounds.
NAD-Coupled Enzymatic Oxidation to Oxygen Analogues
The enzymatic conversion of this compound to its corresponding oxygen analogue, O-benzyl O-ethyl phenylphosphonate, is a crucial activation step. This oxidative desulfuration is catalyzed by microsomal enzymes and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).
Research on the related compound EPN has demonstrated that the addition of NAD in vitro significantly enhances the formation of its oxygen analog, EPNoxon. researchgate.netjst.go.jp This process involves the enzymatic reduction of NAD to NADH, which then serves as a cofactor for microsomal dehydrogenases. researchgate.netjst.go.jp The resulting oxygen analogue is often a more potent inhibitor of key enzymes, such as acetylcholinesterase. The potentiation of EPN's anti-carboxylesterase action by NAD highlights the importance of this metabolic pathway. jst.go.jp
Table 1: Key Components in the NAD-Coupled Oxidation of Phenylphosphonothioates
| Component | Role |
| This compound | Substrate |
| NAD (Nicotinamide Adenine Dinucleotide) | Coenzyme, reduced to NADH |
| Microsomal Dehydrogenases | Enzymes that utilize NADH |
| Cytochrome P-450-coupled monooxygenase | Primary enzyme system for oxidation |
| O-Benzyl O-ethyl phenylphosphonate | Oxygen analogue product |
Role of Microsomal Enzyme Systems (e.g., Cytochrome P-450-coupled monooxygenase, Microsomal Dehydrogenases)
The metabolism of this compound is heavily reliant on the activity of microsomal enzyme systems located primarily in the endoplasmic reticulum of liver cells.
The cytochrome P-450-coupled monooxygenase system is a versatile group of enzymes that catalyze the oxidation of a wide variety of xenobiotics. nih.govnih.gov In the case of phenylphosphonothioates like EPN, this system is responsible for the conversion of the parent compound into its more reactive oxygen analog. researchgate.netepa.gov This transformation from the thiono (P=S) to the oxono (P=O) form is a critical bioactivation step. wikipedia.org The formation of the oxygen analog of EPN is dependent on the presence of NADPH and can be inhibited by substances like SKF-525A, a known inhibitor of cytochrome P-450 enzymes. epa.gov
Microsomal dehydrogenases also play a role in this metabolic pathway. As mentioned, NAD is enzymatically reduced to NADH, which is a necessary cofactor for these dehydrogenases. researchgate.netjst.go.jp The activity of these dehydrogenases is coupled to the function of the cytochrome P-450 system, creating a synergistic effect that accelerates the formation of the oxygen analogue. researchgate.net Inhibition of microsomal dehydrogenase activities has been shown to inhibit the NAD-potentiated anti-carboxylesterase action of EPN. jst.go.jp
Table 2: Microsomal Enzyme Systems in Phenylphosphonothioate Metabolism
| Enzyme System | Function | Cofactors/Inhibitors |
| Cytochrome P-450-coupled monooxygenase | Oxidative desulfuration (P=S to P=O) | NADPH, O2 / Inhibited by SKF-525A |
| Microsomal Dehydrogenases | Reduction of NAD to NADH | NAD |
Phosphonate-Based Enzyme Inhibition Concepts
Phosphonates, including the oxygen analog of this compound, are recognized for their potent enzyme-inhibiting properties. This inhibitory activity is largely based on their structural and electronic similarity to the transition states of enzymatic reactions.
Mimicry of Tetrahedral Transition States
A fundamental concept in enzyme catalysis is the stabilization of the transition state of a reaction. Enzymes bind more tightly to the transition state than to the substrate or product, thereby lowering the activation energy of the reaction. youtube.com Phosphonate-based inhibitors are designed to mimic the geometry and charge distribution of these high-energy tetrahedral transition states. youtube.comresearchgate.net
For instance, in the hydrolysis of a peptide bond by a peptidase, the reaction proceeds through a tetrahedral intermediate. nih.gov Phosphonates, with their stable tetrahedral phosphorus center, can act as effective mimics of this transient state. researchgate.net This structural analogy allows the phosphonate inhibitor to bind tightly to the enzyme's active site, often forming a stable, covalent bond with a catalytic residue (such as a serine), effectively inactivating the enzyme. nih.gov The stability of the phosphonyl-enzyme complex, in contrast to the transient nature of the true reaction intermediate, leads to potent and often irreversible inhibition. nih.gov This principle of transition-state mimicry is a cornerstone in the design of a wide range of enzyme inhibitors. researchgate.netnih.gov
Computational and Theoretical Investigations of O Benzyl O Ethyl Phenylphosphonothioate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model chemical reactions and molecular properties with high accuracy.
Elucidation of Reaction Pathways and Transition States
Quantum chemical methods are instrumental in mapping the potential energy surface of chemical reactions, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. For organophosphorus compounds like O-Benzyl O-ethyl phenylphosphonothioate, a primary reaction of interest is hydrolysis, which is a key process in their environmental degradation.
Theoretical studies on analogous organophosphorus pesticides, such as triazophos, have systematically investigated hydrolysis mechanisms using DFT methods (e.g., B3LYP and M06-2X functionals) with various basis sets. These studies typically explore different possible reaction channels, such as the cleavage of P-O or P-S bonds, and can distinguish between concerted (single-step) and stepwise (multi-step) mechanisms.
For a typical hydrolysis reaction, calculations can determine the geometries of the reactants, transition states, and products, as well as their corresponding energies. The activation energy barrier, which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate. Computational studies on the hydrolysis of similar compounds have shown that stepwise pathways, involving the formation of a pentacoordinate intermediate, are often more energetically favorable than concerted routes. The presence of additional water molecules can also be modeled, often revealing a catalytic effect where water assists in proton transfer, thereby lowering the activation energy barrier.
To illustrate the type of data generated from such calculations, the following table presents hypothetical activation energies for different proposed hydrolysis pathways of a related phenylphosphonothioate.
| Reaction Pathway | Mechanism | Calculated Activation Energy (kcal/mol) |
| P-OAr Bond Cleavage | Stepwise (Water-Assisted) | 15.2 |
| P-OAr Bond Cleavage | Concerted | 25.8 |
| P-OEt Bond Cleavage | Stepwise (Water-Assisted) | 18.5 |
| P-OEt Bond Cleavage | Concerted | 30.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related organophosphorus compounds.
Analysis of Electronic Configurations and Electronic Transitions in Excited States (Photolysis)
Photolysis, or degradation by light, is another significant environmental fate for many pesticides. Quantum chemical calculations can provide insight into the photochemical behavior of molecules by analyzing their electronic structure and predicting their response to UV radiation.
Upon absorption of light, a molecule is promoted from its ground electronic state to an excited state. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of these excited states and the probabilities of electronic transitions. This information helps to predict the absorption spectrum of the molecule and identify which electronic transitions are most likely to occur.
For organophosphorus compounds, photolysis can lead to the cleavage of various bonds, such as P-S, S-C, or P-O bonds. Theoretical calculations can explore the potential energy surfaces of the excited states to identify the most likely bond dissociation pathways. For instance, the cleavage of the P-S bond in a related compound, S-benzyl O-ethyl phenylphosphonothiolate, has been identified as a primary step in its photodecomposition. Computational analysis can reveal the nature of the excited state (e.g., n→π* or π→π* transitions) that leads to this bond breaking.
The table below shows representative data that could be obtained from a TD-DFT calculation for a phenylphosphonothioate, indicating the calculated excitation energies and the nature of the electronic transitions.
| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S1 | 4.15 | 0.002 | n → π |
| S2 | 4.88 | 0.150 | π → π |
| S3 | 5.23 | 0.085 | π → π* |
Note: This data is illustrative. The oscillator strength indicates the probability of a transition occurring.
Simulation of Solvent Effects on Reaction Mechanisms
Chemical reactions are significantly influenced by the surrounding solvent. Computational chemistry can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.
For reactions like the hydrolysis of phosphonothioates, the polarity of the solvent can have a dramatic effect on reaction rates. For example, studies on the hydrolysis of phosphate (B84403) and phosphorothioate (B77711) esters in aqueous DMSO solutions have shown that changes in the solvent composition can alter the reaction mechanism and significantly accelerate or decelerate the reaction. Computational models can rationalize these experimental observations by calculating how the solvent stabilizes or destabilizes the reactants, transition states, and products. For instance, polar solvents are generally better at stabilizing charged transition states, which can lower the activation energy. Theoretical studies have demonstrated that solvent effects can significantly increase the energy barriers for the formation of intermediates in some cases, while decreasing the barriers for their decomposition in others.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes that are often inaccessible to static quantum chemical calculations.
Modeling of Degradation Processes
MD simulations can be used to model the degradation of pesticides in complex environments, such as in soil or water. These simulations can provide a dynamic picture of how the pesticide molecule interacts with its surroundings, including water molecules, organic matter, and mineral surfaces.
In the context of degradation, MD can be used to study the initial steps of processes like hydrolysis. By simulating the pesticide in a box of water molecules, researchers can observe the formation of hydrogen bonds between water and the polar groups of the pesticide (such as the P=S and P-O moieties). These interactions can be crucial for positioning water molecules for a nucleophilic attack on the phosphorus center, which is the first step in hydrolysis. While MD simulations based on classical force fields cannot model the breaking and forming of chemical bonds directly, they can provide the necessary structural and dynamic information to set up more accurate quantum mechanics/molecular mechanics (QM/MM) simulations, where the reacting part of the system is treated with quantum mechanics and the environment is treated classically.
Investigation of Enzyme-Substrate Interactions
Many organophosphorus compounds, including phenylphosphonothioates, exert their biological effects by inhibiting enzymes, most notably acetylcholinesterase (AChE). MD simulations are extensively used to study the interactions between inhibitors and their target enzymes.
These simulations can provide detailed information about the binding process, including the pathway the inhibitor takes to reach the active site of the enzyme and the specific interactions that stabilize the enzyme-inhibitor complex. For AChE, which has a deep and narrow active site gorge, MD simulations have been crucial in understanding how inhibitors navigate this channel.
Simulations can reveal the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Furthermore, MD simulations can be used to calculate the binding free energy of the inhibitor to the enzyme, providing a quantitative measure of its potency. These computational approaches are invaluable in the rational design of new enzyme inhibitors or in understanding the mechanisms of toxicity.
The following table provides an example of the kind of interaction data that can be extracted from an MD simulation of an organophosphorus inhibitor bound to acetylcholinesterase.
| Inhibitor Atom/Group | Interacting AChE Residue | Interaction Type | Average Distance (Å) |
| Phenyl Ring | Trp86 | π-π Stacking | 3.8 |
| Phenyl Ring | Tyr337 | π-π Stacking | 4.2 |
| Benzyl (B1604629) Group | Phe330 | Hydrophobic | 4.5 |
| Ethoxy Group | Ser203 | Hydrogen Bond (transient) | 3.1 |
Note: This data is illustrative and represents typical interactions observed in simulations of organophosphorus inhibitors with AChE.
Structure-Reactivity Relationship Studies
The reactivity of this compound is intrinsically linked to its molecular structure, particularly the arrangement of atoms around the central phosphorus atom and the nature of the ester and thioester groups. Computational and theoretical investigations, while not extensively focused on this specific molecule, provide valuable insights into its reactivity based on studies of analogous organophosphorus compounds. The interplay of electronic and steric effects governs the susceptibility of the molecule to various chemical transformations, including hydrolysis, oxidation, and isomerization.
The presence of a thiono (P=S) group in place of a phosphoryl (P=O) group significantly influences the reactivity of the ester linkages. Generally, phosphorothioate esters, such as this compound, exhibit different hydrolysis rates compared to their phosphate ester counterparts. Substitution of a non-bridging oxygen atom with sulfur tends to slow down the hydrolysis of diesters and triesters. nih.gov This effect can be attributed to the altered electronic distribution and bond energies within the molecule.
In the context of photochemical reactivity, this compound has been identified as a stable isomerization product of S-benzyl O-ethyl phenylphosphonothiolate (Inezin) upon exposure to ultraviolet light. nih.gov This suggests a degree of stability under such conditions compared to its thioloisomer. However, it can undergo gradual oxidation to its oxygen analogue, O-benzyl O-ethyl phenylphosphate. nih.gov Hydrolysis of the parent compound can lead to products such as phenylphosphonic acid, O-ethyl hydrogen phenylphosphonate (B1237145), O-ethyl hydrogen phenylphosphonothioate, and benzyl alcohol. nih.gov
Quantitative structure-activity relationship (QSAR) studies on related fungicidal organophosphorus compounds, including phosphonothioates, have demonstrated that the biological activity is highly dependent on the nature of the substituents attached to the phosphorus atom. jlu.edu.cn These studies often correlate physicochemical parameters of the substituents with their observed activity, highlighting the importance of electronic and steric factors. For instance, the electronic properties of the phenyl and benzyl groups, as well as the steric hindrance they impose, will modulate the accessibility of the phosphorus center to nucleophilic attack, a key step in many of its reactions.
The following table summarizes the key structural features of this compound and their anticipated influence on its reactivity, based on established principles from related compounds.
| Structural Feature | Influence on Reactivity | Predicted Outcome |
| P=S (Thiono) Group | Compared to a P=O group, it generally decreases the rate of hydrolysis for diester and triester analogs. nih.gov | Slower hydrolysis of the O-benzyl and O-ethyl ester linkages compared to the corresponding phosphate ester. |
| Phenyl Group | Electron-withdrawing nature can increase the electrophilicity of the phosphorus center. | Increased susceptibility to nucleophilic attack. |
| O-Benzyl Group | The benzyl group can be a leaving group in substitution reactions. Its stability as a carbocation can influence reaction pathways. | Potential for cleavage of the P-O-benzyl bond. |
| O-Ethyl Group | A smaller alkyl group compared to the benzyl group, offering less steric hindrance. | May influence the regioselectivity of nucleophilic attack. |
Further computational analysis would be required to provide precise quantitative data on the electronic and steric parameters governing the reactivity of this compound. However, the existing body of research on analogous phosphonothioates provides a solid framework for understanding its structure-reactivity relationships.
Advanced Analytical Chemistry Methodologies for O Benzyl O Ethyl Phenylphosphonothioate and Its Metabolites/degradation Products
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and analysis of O-Benzyl O-ethyl phenylphosphonothioate and its related compounds from complex mixtures. Different chromatographic methods offer unique advantages for specific analytical challenges, from product analysis to the separation of trace-level metabolites.
Gas-Liquid Chromatography (GLC) is a robust technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GLC is instrumental in studying its formation, transformation, and degradation pathways. For instance, in photodecomposition studies of the related compound S-benzyl O-ethyl phenylphosphonothiolate, GLC was used to investigate the isomerization reaction that leads to the formation of this compound. nih.gov This technique allows for the quantitative analysis of the parent compound and its photoproducts over time, providing insights into reaction kinetics and product stability. nih.gov
Metabolic studies also benefit from GLC analysis. After extraction from biological matrices, metabolites that are sufficiently volatile and thermally stable can be separated and quantified. This is essential for understanding the metabolic fate of the parent compound in various organisms.
Table 1: Illustrative GLC Parameters for Organophosphorus Compound Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Packed or capillary column with a non-polar or semi-polar stationary phase (e.g., silicone-based) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Temperature-programmed ramp (e.g., 150 °C to 280 °C) |
Note: These are general parameters and require optimization for specific applications.
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the qualitative analysis and separation of compounds. It is particularly useful for screening extracts and separating metabolites of this compound. The principle of TLC involves the separation of compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase. researchgate.netnih.gov
In the analysis of transformation products, TLC has been effectively used to separate a variety of compounds formed during photodecomposition, including the thionate isomer (this compound), its oxygen analogue, and various hydrolysis products. nih.gov By comparing the retardation factor (Rf) values of the separated spots with those of known standards, TLC allows for the tentative identification of metabolites and degradation products. uin-malang.ac.id The effectiveness of the separation is highly dependent on the choice of the solvent system. nih.gov
Table 2: Example TLC System for Metabolite Separation
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, such as n-hexane:ethyl acetate (B1210297) or chloroform:methanol, in varying ratios to achieve optimal separation. |
| Visualization | UV light (254 nm) for compounds with a chromophore, or staining reagents (e.g., iodine vapor) for visualization of separated spots. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that are non-volatile or thermally unstable, which is often the case for metabolites and degradation products of organophosphorus compounds. lcms.cz HPLC is particularly well-suited for analyzing complex reaction mixtures generated during synthesis or degradation studies of this compound.
The technique offers high resolution and sensitivity, and its versatility is enhanced by a wide range of stationary phases (e.g., C18) and mobile phase compositions. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. nih.govresearchgate.net A UV detector is commonly used for detection, as the aromatic rings present in this compound and many of its derivatives absorb UV light. lcms.cz
Table 3: Typical HPLC Configuration for Analysis of Reaction Mixtures
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.6 µm particle size) nih.gov |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (B52724) ual.es |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Photodiode Array (PDA) or UV Detector set at a specific wavelength (e.g., 254 nm) nih.gov |
| Injection Volume | 1 - 10 µL nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. While the parent compound this compound may be amenable to direct GC-MS analysis, its more polar, non-volatile metabolites and degradation products, such as phosphonic acids, require a chemical modification step known as derivatization. nih.govnih.gov Derivatization converts these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.net
Common derivatization approaches for the acidic degradation products of organophosphorus compounds include silylation and alkylation (e.g., methylation or pentafluorobenzylation). nih.govmdpi.com For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create volatile silyl (B83357) derivatives. nih.gov Pentafluorobenzyl (PFB) derivatives, formed using reagents like pentafluorobenzyl bromide (PFBBr), are particularly advantageous for analysis by GC-MS with negative ion chemical ionization (NICI), which can provide high sensitivity and selectivity. nih.govresearchgate.net
Table 4: Common Derivatization Agents for GC-MS Analysis of Organophosphorus Acid Metabolites
| Derivatizing Agent | Target Functional Group | Resulting Derivative |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -SH, -COOH | Trimethylsilyl (B98337) (TMS) ester/ether |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -SH, -COOH | tert-Butyldimethylsilyl (TBDMS) ester/ether nih.gov |
| Pentafluorobenzyl Bromide (PFBBr) | -COOH | Pentafluorobenzyl (PFB) ester nih.govresearchgate.net |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its transformation products.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for identifying unknown transformation products of this compound. When coupled with a chromatographic separation method like GC or HPLC, MS provides both retention time and mass spectral data, which together offer a high degree of confidence in compound identification.
In studies of related organophosphorus compounds, MS has been used to identify a range of transformation products. nih.gov For example, photodecomposition of S-benzyl O-ethyl phenylphosphonothiolate yielded products identified by MS, including O-ethyl phenylphosphinate, dibenzyl disulfide, and the isomer O-benzyl O-ethyl phenylphosphonothionate. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which allows for the determination of elemental compositions and facilitates the identification of unknown metabolites and degradation products without the need for authentic standards. ual.es
Table 5: Summary of MS Findings in the Analysis of Organophosphorus Transformation Products
| Technique | Application | Findings |
|---|---|---|
| GC-MS (EI and CI modes) | Identification of neutralization products of phosphonothiolates. researchgate.net | Allowed differentiation of isomeric compounds and elucidation of fragmentation pathways. researchgate.net |
| LC-TOF-MS | Identification of pesticide degradation products in food samples. ual.es | Accurate mass measurements enabled the structural elucidation of unknown transformation products. ual.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in synthetic and analytical chemistry, offering unparalleled insights into molecular structure and dynamics. For this compound, NMR is instrumental in both monitoring its synthesis and elucidating the structures of its transformation products.
Structural Elucidation: The structure of this compound and its metabolites or degradation products can be unequivocally determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.
Although a specific, published, and fully assigned NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures. The following table outlines the anticipated proton (¹H) and carbon (¹³C) NMR chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constants (Hz, predicted) |
|---|---|---|---|---|
| Phenyl-H (ortho) | 7.8 - 8.0 | 130 - 132 | Doublet of doublets | J(P,H) ≈ 15, J(H,H) ≈ 8 |
| Phenyl-H (meta) | 7.4 - 7.6 | 128 - 129 | Triplet | J(H,H) ≈ 8 |
| Phenyl-H (para) | 7.5 - 7.7 | 132 - 134 | Triplet | J(H,H) ≈ 8 |
| Benzyl-CH₂ | 5.1 - 5.3 | 68 - 70 | Doublet | J(P,H) ≈ 8 |
| Benzyl-Ph-H | 7.2 - 7.4 | 127 - 129 | Multiplet | |
| Ethyl-CH₂ | 4.1 - 4.3 | 63 - 65 | Doublet of quartets | J(P,H) ≈ 9, J(H,H) ≈ 7 |
| Ethyl-CH₃ | 1.3 - 1.5 | 15 - 17 | Triplet | J(H,H) ≈ 7 |
The structural elucidation of degradation products is also heavily reliant on NMR. For example, in the photodecomposition of the related compound S-benzyl O-ethyl phenylphosphonothiolate, one of the identified products is this compound through isomerization. Further degradation can lead to cleavage of the ester bonds, resulting in metabolites such as phenylphosphonic acid and O-ethyl phenylphosphonothioic acid. The distinct NMR signatures of these products, including changes in the chemical shifts of the aromatic and alkyl groups and the disappearance of specific proton and carbon signals, allow for their unambiguous identification.
Electron Spin Resonance (ESR) for Radical Trapping Studies
The degradation of many organophosphorus compounds, particularly under photolytic conditions, can proceed through radical intermediates. Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping techniques, is a powerful method for detecting and identifying these transient radical species.
While specific ESR studies on this compound are not prominent in the literature, the general principles can be applied. Photodegradation could lead to homolytic cleavage of the P-O, P-S, or C-O bonds. For instance, cleavage of the benzyl (B1604629) C-O bond would generate a benzyl radical and a phosphonothioate-centered radical.
In a typical experiment, the sample of this compound would be irradiated with UV light in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN). The short-lived radicals formed during photolysis react with the spin trap to form more stable nitroxide radicals (spin adducts), which can be detected by ESR. The hyperfine splitting constants of the resulting ESR spectrum provide information about the type of nucleus (e.g., ¹H, ¹⁴N, ³¹P) that is coupled to the unpaired electron, allowing for the identification of the original trapped radical.
Interactive Data Table: Potential Radical Intermediates and Expected ESR Spin Adducts
| Radical Intermediate | Formation Pathway | Spin Trap | Expected Spin Adduct Characteristics |
|---|---|---|---|
| Benzyl Radical (C₆H₅CH₂•) | Homolytic cleavage of the O-CH₂ bond | DMPO | Characteristic hyperfine splitting from the nitroxide nitrogen and the β-hydrogen. |
| Phenyl Radical (C₆H₅•) | Homolytic cleavage of the P-phenyl bond | PBN | Hyperfine coupling to the nitroxide nitrogen and the β-hydrogen. |
| Ethoxy Radical (CH₃CH₂O•) | Homolytic cleavage of the P-O bond | DMPO | Splitting pattern indicative of an oxygen-centered radical adduct. |
| Thiyl Radical (R-S•) | Cleavage involving the P=S bond | PBN | Hyperfine coupling constants characteristic of a sulfur-centered radical adduct. |
These studies are crucial for understanding the mechanisms of degradation, which in turn helps in predicting the environmental fate and potential toxicity of the compound and its byproducts.
Infrared (IR) Spectroscopy for Characterization
Infrared (IR) spectroscopy is a fundamental technique for the characterization of organic molecules by identifying their functional groups. For this compound, IR spectroscopy can confirm the presence of key structural motifs and can be used to identify the compound and its degradation products.
Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Phenyl C=C | Stretching | 1450 - 1600 | Medium to Strong |
| P-O-C (Aryl) | Stretching | 1150 - 1250 | Strong |
| P-O-C (Alkyl) | Stretching | 1000 - 1050 | Strong |
| P=S | Stretching | 650 - 850 | Medium to Strong |
IR spectroscopy is particularly useful in identifying the degradation products of this compound. For example, the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) would result in the disappearance of the P=S absorption band and the appearance of a strong P=O stretching band in the region of 1250-1350 cm⁻¹. Similarly, hydrolysis of the ester linkages would lead to the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ from the resulting phosphonic or phosphonothioic acids. The study on the photodecomposition of S-benzyl O-ethyl phenylphosphonothiolate utilized IR spectroscopy to help identify the formation of this compound and its subsequent oxidation product, O-benzyl O-ethyl phenylphosphate.
Q & A
Q. What are the optimal synthetic routes for O-Benzyl O-ethyl phenylphosphonothioate, and how can reaction yields be improved?
A catalyst-free, one-step synthesis method using phenylphosphonic dichloride and benzyl mercaptan in THF yields 76% product. Key parameters include stoichiometric control of reactants (2.0 equiv benzyl mercaptan, 1.2 equiv phenylphosphonic dichloride) and purification via silica gel chromatography. NMR (¹H, ¹³C, ³¹P) and MS-ESI (m/z 315.0 [M+Na]⁺) are critical for validating purity and structure .
Q. How can researchers reliably distinguish this compound from structurally similar organophosphonothioates?
Analytical differentiation requires combined techniques:
Q. What are the primary neurotoxicological concerns associated with this compound in experimental models?
In avian models (hens), co-exposure with aliphatic hexacarbons (e.g., n-hexane, methyl butyl ketone) potentiates neurotoxicity, evidenced by delayed neuropathy and axonal degeneration. Dose-response studies recommend thresholds below 0.005 mg/kg/day to avoid synergistic effects .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity and environmental persistence of this compound?
Enantiomeric resolution via chiral chromatography reveals (R)- and (S)-isomers exhibit differential enzymatic hydrolysis rates (e.g., by phosphotriesterases). The (S)-enantiomer shows 3-fold higher persistence in soil microcosms, suggesting stereoselective degradation pathways .
Q. What experimental designs address contradictions in neurotoxicity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic activation differences. A proposed framework includes:
Q. How can researchers resolve conflicting reports on this compound’s environmental half-life in varying soil types?
Contradictory half-life values (e.g., 15–60 days) stem from soil pH and organic matter variability. A standardized protocol involves:
Q. What advanced analytical methods are recommended for quantifying trace residues in complex matrices?
For food or environmental samples:
- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile partitioning.
- Detection : UPLC-QTOF-MS/MS in MRM mode, using m/z 315.0 → 157.8 (quantifier) and 315.0 → 132.6 (qualifier) transitions .
Methodological and Data Analysis Questions
Q. How should researchers design studies to assess synergistic toxicity with co-occurring pesticides?
Use a factorial design to test combinations (e.g., with EPN or edifenphos). Key metrics:
- Isobolograms : Determine additive vs. synergistic effects.
- Biomarkers : Acetylcholinesterase inhibition in plasma and brain homogenates .
Q. What statistical approaches are suitable for analyzing dose-response relationships in neurotoxicity studies?
Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL due to improved sensitivity. Fit data to log-probit or Weibull models, with BMCL₁₀ (10% response level) as a safety threshold .
Q. How can computational tools predict metabolic pathways and toxicokinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
